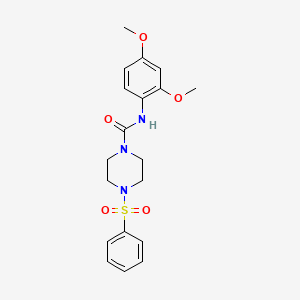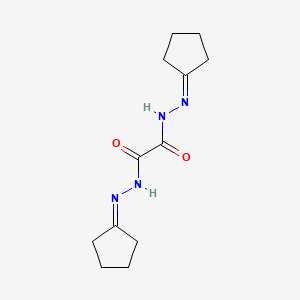
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide, also known as DCEH, is a compound that has been extensively studied for its potential therapeutic applications. It is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biological activities.
Mecanismo De Acción
The mechanism of action of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide is not fully understood. However, it has been proposed that N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions and can be stored for extended periods. However, N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has some limitations for lab experiments. It is insoluble in water and organic solvents, which limits its use in some assays. It is also relatively expensive compared to other compounds with similar biological activities.
Direcciones Futuras
There are several future directions for the study of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide and its derivatives. Additionally, the development of new formulations and delivery methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may enhance its therapeutic efficacy. Finally, the evaluation of the safety and toxicity of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide in animal models and humans is necessary for its potential clinical use.
Métodos De Síntesis
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can be synthesized through various methods, including the reaction of hydrazine hydrate with cyclopentanone in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentanone in the presence of sulfuric acid. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can also be synthesized through the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentadiene in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
N,N'-bis(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c17-11(15-13-9-5-1-2-6-9)12(18)16-14-10-7-3-4-8-10/h1-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILIOYSWAURUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NN=C2CCCC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
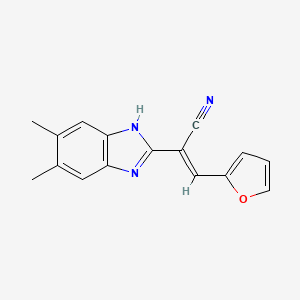
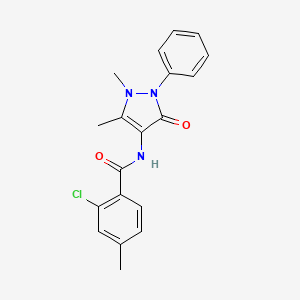
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)
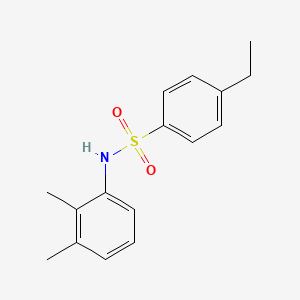
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
